

D-Glyceric Acid: An Endogenous Human Metabolite in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (2R)-2,3-Dihydroxypropanoic acid

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D-glyceric acid, a naturally occurring sugar acid, is an endogenous metabolite in human physiology, primarily known for its role as an intermediate in the catabolic pathways of serine and fructose. While typically present at low, homeostatic concentrations, its accumulation is the hallmark of the rare inborn error of metabolism, D-glyceric aciduria. This condition, stemming from a deficiency of the enzyme D-glycerate kinase, can lead to severe neurological impairment. Recent research has also begun to explore a potential role for D-glyceric acid as a signaling molecule in energy metabolism, suggesting that its functions may extend beyond that of a simple catabolite. This technical guide provides a comprehensive overview of the metabolic pathways, pathophysiology, quantitative analysis, and emerging signaling concepts related to D-glyceric acid, intended to serve as a resource for researchers and professionals in drug development.

Metabolic Pathways of D-Glyceric Acid

D-glyceric acid is a key intermediate in several metabolic routes, most notably the catabolism of the amino acid L-serine and the metabolism of fructose.[1][2]

• L-Serine Catabolism: L-serine is converted to hydroxypyruvate, which is subsequently reduced to D-glycerate by the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).



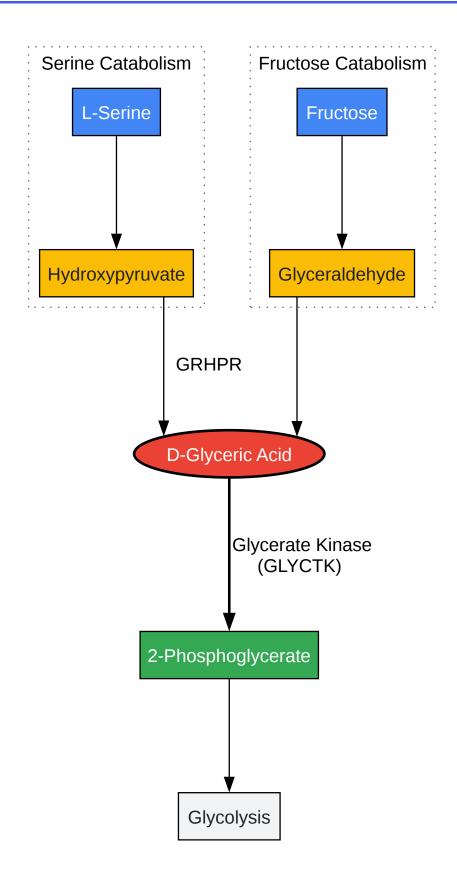




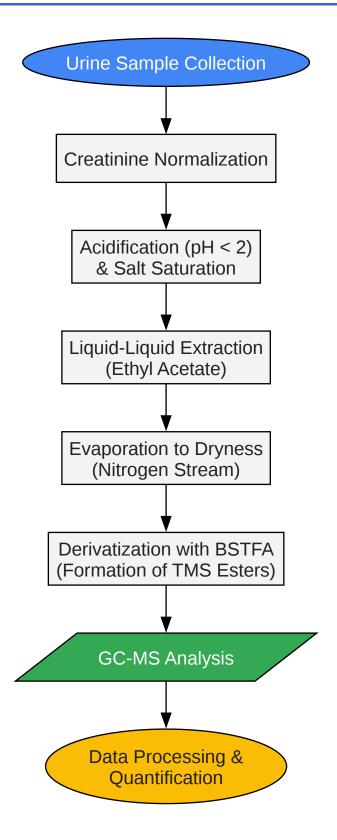
Fructose Catabolism: In the liver, fructose can be metabolized into glyceraldehyde.
 Glyceraldehyde is then oxidized to D-glycerate.

The final and critical step in its canonical pathway is the phosphorylation of D-glycerate to 2-phosphoglycerate by the enzyme D-glycerate kinase (GLYCTK).[1] This product, 2-phosphoglycerate, is an intermediate in the glycolysis pathway, thereby integrating the metabolism of serine and fructose with central carbon metabolism. A deficiency in GLYCTK activity disrupts this conversion, leading to the accumulation of D-glyceric acid in bodily fluids. [1][2]

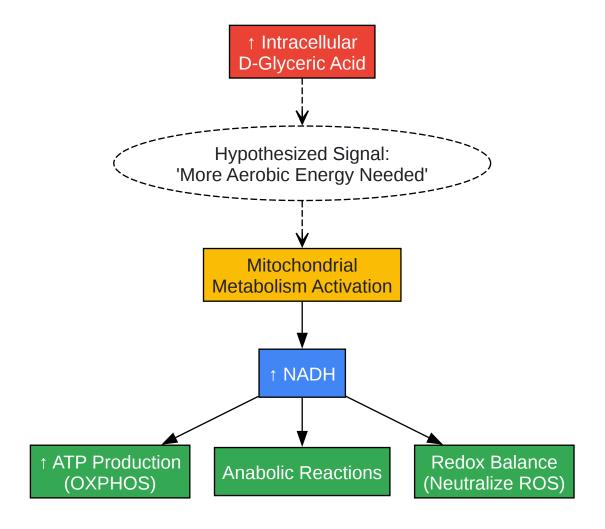












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References

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- To cite this document: BenchChem. [D-Glyceric Acid: An Endogenous Human Metabolite in Health and Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210773#d-glyceric-acid-as-an-endogenous-human-metabolite]



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